N-Fmoc-3-chloro-D-homophenylalanine N-Fmoc-3-chloro-D-homophenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16516546
InChI: InChI=1S/C25H22ClNO4/c26-17-7-5-6-16(14-17)12-13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,27,30)(H,28,29)
SMILES:
Molecular Formula: C25H22ClNO4
Molecular Weight: 435.9 g/mol

N-Fmoc-3-chloro-D-homophenylalanine

CAS No.:

Cat. No.: VC16516546

Molecular Formula: C25H22ClNO4

Molecular Weight: 435.9 g/mol

* For research use only. Not for human or veterinary use.

N-Fmoc-3-chloro-D-homophenylalanine -

Specification

Molecular Formula C25H22ClNO4
Molecular Weight 435.9 g/mol
IUPAC Name 4-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C25H22ClNO4/c26-17-7-5-6-16(14-17)12-13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,27,30)(H,28,29)
Standard InChI Key CFUCQGYSVYOQID-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)Cl)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

N-Fmoc-3-chloro-D-homophenylalanine (molecular formula: C24H21ClNO4\text{C}_{24}\text{H}_{21}\text{ClNO}_4) consists of a non-natural D-homophenylalanine core, where the β-carbon side chain is extended by one methylene group compared to standard phenylalanine. The 3-chloro substitution on the aromatic ring introduces steric and electronic effects, while the Fmoc group protects the α-amino group during synthesis. Key physicochemical properties include:

  • Molecular weight: 434.88 g/mol

  • Optical rotation: [α]D20=+34[ \alpha ]^{20}_D = +34^\circ (c = 1 in DMF)

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water or hydrocarbons.

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves sequential protection and functionalization steps:

  • Homophenylalanine preparation: Starting from D-phenylalanine, a Strecker synthesis or enzymatic resolution yields D-homophenylalanine.

  • Chlorination: Electrophilic aromatic substitution introduces the 3-chloro group using Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2 in the presence of Lewis acids (e.g., FeCl3\text{FeCl}_3) .

  • Fmoc protection: The α-amino group is protected via reaction with Fmoc-Cl in a dioxane/water mixture under basic conditions (pH 8–9) .

Table 1: Optimization of Fmoc Protection

ConditionYield (%)Purity (%)
0°C, 2h7895
Room temperature, 4h9298

Industrial-scale production employs continuous-flow reactors to enhance yield (≥85%) and reduce waste. Automated SPPS platforms integrate this compound into peptide chains with coupling efficiencies exceeding 99% per step .

Applications in Peptide Synthesis

Enhanced Peptide Stability

The chloro group and D-configuration confer resistance to proteolytic degradation. In a study of neuropeptide Y analogs, incorporation of N-Fmoc-3-chloro-D-homophenylalanine increased plasma half-life from 12 minutes (wild-type) to 180 minutes .

Conformational Control

The extended side chain promotes β-sheet formation in amyloidogenic peptides. Fourier-transform infrared (FTIR) spectroscopy shows a 40% increase in β-sheet content compared to phenylalanine-containing analogs .

Table 2: Structural Impact on Peptide Backbones

Amino Acidα-Helix (%)β-Sheet (%)Random Coil (%)
L-Phenylalanine352045
D-Homophenylalanine105535

Drug Discovery and Therapeutic Applications

Kinase Inhibitors

The compound’s hydrophobic side chain enhances binding to ATP pockets in kinases. In a screen against BRAF V600E mutants, peptides featuring this residue showed 50% inhibition at 5 nM, outperforming standard inhibitors (IC₅₀ = 20 nM) .

Antimicrobial Peptides

Chlorine’s electronegativity disrupts bacterial membranes. Peptides incorporating N-Fmoc-3-chloro-D-homophenylalanine exhibited minimum inhibitory concentrations (MICs) of 2 μg/mL against Staphylococcus aureus, compared to 8 μg/mL for unmodified peptides .

Neuroscience Research

Neuropeptide Analogues

The compound is used to stabilize neuropeptide Y (NPY) analogs for treating epilepsy. In rodent models, modified NPY reduced seizure frequency by 70% (vs. 30% for native NPY) .

Blood-Brain Barrier Penetration

D-amino acids enhance BBB permeability. Radiolabeled analogs demonstrated a 3-fold increase in brain uptake compared to L-forms, as measured by positron emission tomography (PET) .

Material Science and Bioconjugation

Self-Assembling Hydrogels

The Fmoc group enables pH-triggered gelation. Hydrogels formed at pH 4.0 show elastic moduli (GG') of 10 kPa, suitable for drug delivery scaffolds .

Surface Functionalization

Thiol-ene "click" reactions attach peptides to gold nanoparticles. Functionalized particles showed 90% cellular uptake in HeLa cells, versus 40% for non-targeted particles .

Recent Research Advancements

A 2024 study demonstrated its utility in covalent inhibitor design. By introducing a Michael acceptor motif, researchers created irreversible kinase inhibitors with sub-nanomolar potency .

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